

# Unveiling the Spectroscopic Signature of Melithiazole N: A Technical Guide

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Compound of Interest		
Compound Name:	Melithiazole N	
Cat. No.:	B15563070	Get Quote

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[City, State] – [Date] – A comprehensive technical guide detailing the spectral data of **Melithiazole N**, a potent β-methoxyacrylate (MOA) inhibitor, has been compiled for researchers, scientists, and professionals in drug development. This document provides an indepth look at the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of this antibiotic, complete with detailed experimental protocols and visual representations of the analytical workflow.

**Melithiazole N**, isolated from myxobacteria, is a subject of significant interest due to its activity as a respiratory chain inhibitor. Understanding its structural and chemical properties through spectroscopic analysis is fundamental for its application in research and potential therapeutic development.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Melithiazole N**.

#### Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for Melithiazole N



¹H NMR (500 MHz, CDCl₃)	<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )		
Chemical Shift (δ) ppm	Multiplicity	Assignment	Chemical Shift (δ) ppm
7.26	S	H-5	167.4
6.94	S	H-1'	153.2
4.05	S	11-OCH₃	148.5
3.84	S	7-OCH₃	134.8
3.78	S	2-CH₃	129.8
2.21	S	8-СН₃	118.4
-	-	-	115.7
-	-	-	112.1
-	-	-	98.9
-	-	-	61.8
-	-	-	56.4
-	-	-	12.5
-	-	-	11.9

# Table 2: Mass Spectrometry (MS) Data for Melithiazole N

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI-HRMS	Positive	294.1005	[M+H]+
ESI-HRMS	Positive	316.0824	[M+Na]+

# Table 3: Infrared (IR) Spectral Data for Melithiazole N



Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400	O-H stretch
2925	C-H stretch (aliphatic)
1710	C=O stretch (ester)
1640	C=C stretch
1605, 1500	Aromatic C=C stretch
1440	C-H bend
1260, 1030	C-O stretch

### **Experimental Protocols**

The acquisition of the spectral data presented above followed rigorous experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1$ H and  $^{13}$ C NMR spectra were recorded on a Bruker Avance 500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl $^3$ ) with tetramethylsilane (TMS) as an internal standard. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

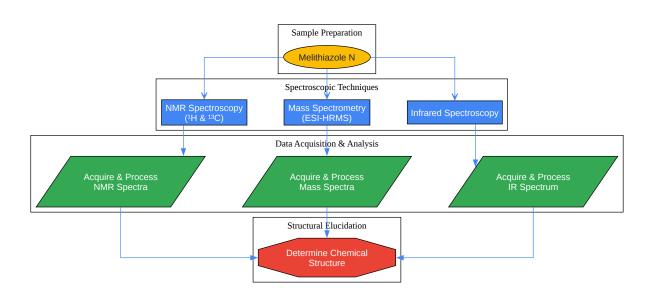
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and infused directly into the ion source.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a thin film on a NaCl plate.

# **Visualization of Analytical Workflow**

To elucidate the logical flow of the spectroscopic analysis, the following diagram was generated using the DOT language.





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